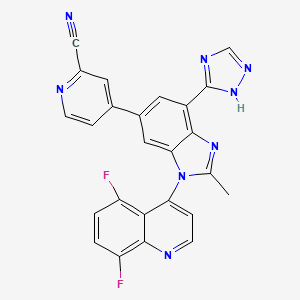

PI3Kbeta-IN-1

Description

Properties

Molecular Formula |

C25H14F2N8 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

4-[3-(5,8-difluoroquinolin-4-yl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)benzimidazol-5-yl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C25H14F2N8/c1-13-33-23-17(25-31-12-32-34-25)9-15(14-4-6-29-16(8-14)11-28)10-21(23)35(13)20-5-7-30-24-19(27)3-2-18(26)22(20)24/h2-10,12H,1H3,(H,31,32,34) |

InChI Key |

XEFPRVONPORJSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2N1C3=CC=NC4=C(C=CC(=C34)F)F)C5=CC(=NC=C5)C#N)C6=NC=NN6 |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Pi3kbeta in 1 Action

Comprehensive Kinase Selectivity Profiling

Differential Inhibition Across PI3K Class I Isoforms (α, β, γ, δ)

PI3Kbeta-IN-1, also known as compound (P)-14, is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). medchemexpress.com It demonstrates potent inhibition of PI3Kβ with a reported IC50 of 2 nM. medchemexpress.com The selectivity of PI3K inhibitors is a critical aspect of their development, as the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) have distinct as well as overlapping roles in cellular signaling. researchgate.netfrontiersin.orgmdpi.com While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is more restricted, primarily to hematopoietic cells. google.comaacrjournals.org

The development of isoform-selective inhibitors like this compound allows for the specific interrogation of the roles of individual PI3K isoforms. This is particularly relevant in disease contexts, such as cancers with PTEN loss, where tumor growth can be critically dependent on p110β activity. mdpi.comaacrjournals.orgnih.gov The selectivity of inhibitors is often achieved by exploiting non-conserved residues within the ATP-binding site of the different isoforms. acs.orgnih.gov

Table 1: Differential Inhibition of this compound and Other PI3K Inhibitors Across Class I Isoforms This table is for illustrative purposes and may not represent the exact values for this compound due to the limited publicly available data for this specific compound. The data for other inhibitors is included to provide context on isoform selectivity.

| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |

|---|---|---|---|---|---|

| This compound | Data not available | 2 medchemexpress.com | Data not available | Data not available | Selective for PI3Kβ |

| GSK2636771 | >900-fold vs β | 5.2 | >900-fold vs β | >10-fold vs β | PI3Kβ Selective aacrjournals.org |

| SAR260301 | 1539 | 23 | 10000 | 469 | PI3Kβ Selective oncotarget.com |

| BYL719 (Alpelisib) | 5 | 1200 | 250 | 290 | PI3Kα Selective oncotarget.com |

| Idelalisib (CAL-101) | Data not available | Data not available | Data not available | Potent | PI3Kδ Selective aacrjournals.org |

Pan-Kinome Specificity Assessment

A comprehensive pan-kinome specificity assessment is crucial to ensure that a chemical probe, such as this compound, primarily interacts with its intended target and does not exhibit significant off-target effects that could confound experimental results. aacrjournals.org A high degree of selectivity is a key criterion for a quality chemical probe, which is generally defined as having an IC50 or Kd of less than 100 nmol/L for the primary target and at least a 30-fold selectivity against other protein kinases within the same family. aacrjournals.org

While detailed pan-kinome screening data for this compound is not widely published, the development of selective inhibitors often involves screening against a broad panel of kinases. For instance, the p110β inhibitor KIN-193 was profiled against 433 kinases and found to be highly selective for PI3Ks. aacrjournals.org This type of assessment provides confidence that the observed biological effects are due to the inhibition of the intended target.

Elucidation of PI3Kbeta Inhibitory Mechanism

Binding Mode Analysis (e.g., ATP-Competitive, Allosteric)

The majority of PI3K inhibitors, including isoform-selective ones, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain and prevent the binding of ATP, which is necessary for the phosphorylation of its substrate. aacrjournals.orgoup.comresearchgate.net This is a common mechanism for kinase inhibitors. researchgate.net The development of these inhibitors often leverages structural differences in the ATP-binding sites among the PI3K isoforms to achieve selectivity. acs.orgnih.govnih.gov

Allosteric inhibitors, which bind to a site on the enzyme distinct from the active site, represent an alternative approach to kinase inhibition and can offer greater selectivity. acs.orgmdpi.com However, there is no public information to suggest that this compound functions as an allosteric inhibitor. Given the common mechanism of action for this class of compounds, it is highly probable that this compound is an ATP-competitive inhibitor.

Kinetic Parameters of Enzyme-Inhibitor Interaction

The interaction between an enzyme and an inhibitor can be characterized by several kinetic parameters. For ATP-competitive inhibitors, the inhibition constant (Ki) is a key parameter that reflects the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity. For example, the PI3Kβ-selective inhibitor GSK2636771 has a Ki value of 0.89 nmol/L. aacrjournals.org

Cellular Target Engagement and On-Target Verification

Demonstrating that a compound engages its intended target within a cellular context is a critical step in validating a chemical probe. aacrjournals.orgnih.gov This on-target verification confirms that the inhibitor can cross the cell membrane, reach its intracellular target, and exert its inhibitory effect at the cellular level. rsc.org

Methods to assess target engagement include measuring the phosphorylation of downstream signaling proteins. For PI3K inhibitors, a common method is to measure the phosphorylation of Akt (also known as protein kinase B), a key downstream effector of PI3K signaling. nih.govrsc.org Inhibition of PI3Kβ would be expected to reduce the levels of phosphorylated Akt in cells where this pathway is active. Another approach is the Cellular Thermal Shift Assay (CETSA), which can directly measure the binding of a drug to its target protein in intact cells. pelagobio.com While specific studies detailing the cellular target engagement of this compound are not available, its description as an orally active inhibitor implies that it has been tested and shown to be effective in a cellular or in vivo context. medchemexpress.com

Biophysical and Biochemical Approaches for Target Binding in Cells

Demonstrating that an inhibitor binds to its target within a cell is a critical step in drug discovery. promega.comnih.gov For this compound, several advanced methods can be utilized to provide direct evidence of target engagement in a physiologically relevant context. These assays overcome the limitations of traditional in vitro assays with isolated proteins by accounting for factors like cell membrane permeability and intracellular compartmentalization. nih.gov

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify drug-target interaction in intact cells and tissues. researchgate.netresearchgate.net The principle is based on the ligand-induced thermal stabilization of a target protein. univr.itmdpi.com When a compound like this compound binds to its target protein (PI3Kβ), it increases the protein's resistance to heat-induced denaturation. nih.gov

The CETSA process involves several key steps:

Intact cells are treated with the test compound or a vehicle control. univr.it

The cell suspensions are heated to various temperatures. nih.gov

At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. univr.it

Following cell lysis, the aggregated proteins are separated from the soluble fraction by centrifugation. univr.it

The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting, allowing for the generation of a "melting curve". univr.itnih.gov

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of PI3Kβ. univr.itnih.gov This assay can be performed in both intact cells and cell lysates, providing insights into both target binding and compound accessibility within the cell. researchgate.netnih.gov

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in living cells. promega.comcarnabio.com This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor. eurofinsdiscovery.com

In this assay for PI3Kβ, the system consists of:

A NanoLuc® luciferase enzyme genetically fused to the PI3Kβ protein (the energy donor). eurofinsdiscovery.com

A cell-permeable fluorescent tracer that reversibly binds to the ATP-binding site of the kinase (the energy acceptor). promega.comeurofinsdiscovery.compromega.com

When the tracer is bound to the PI3Kβ-NanoLuc fusion protein, its proximity allows for energy transfer, generating a BRET signal. When a competing compound like this compound is introduced, it displaces the tracer from the PI3Kβ binding site. This increases the distance between the donor and acceptor, leading to a dose-dependent decrease in the BRET signal. promega.comreactionbiology.com This allows for the quantitative measurement of the inhibitor's apparent affinity (intracellular IC50) for PI3Kβ in a live-cell environment. carnabio.compromega.com

Affinity-Enrichment Chemoproteomics

Chemoproteomic techniques, such as the use of "Kinobeads," offer a way to assess the selectivity of an inhibitor across a large portion of the kinome directly from cell lysates. ucl.ac.uknih.gov Kinobeads are composed of a matrix derivatized with a mixture of broad-spectrum kinase inhibitors, which can pull down hundreds of kinases from a cellular extract. nih.govnih.govcam.ac.uk

To profile an inhibitor like this compound, it is incubated with the cell lysate before the mixture is passed over the Kinobeads. The inhibitor competes with the bead-immobilized ligands for binding to its target kinases. The proteins captured by the beads are then identified and quantified using mass spectrometry. nih.gov A dose-dependent reduction in the amount of PI3Kβ pulled down by the beads indicates potent binding of this compound to its target. This method is invaluable for simultaneously assessing on-target potency and off-target binding, providing a comprehensive selectivity profile under conditions that closely mimic the physiological state. nih.gov

Validation of Direct PI3Kbeta Interaction in Cellular Contexts

The data generated from the biophysical and biochemical assays described above provide direct validation of the interaction between this compound and the PI3Kβ enzyme in a cellular context.

The results from a CETSA experiment can confirm both target engagement and isoform selectivity. A positive thermal shift for PI3Kβ, especially when compared with minimal or no shifts for other PI3K isoforms (p110α, p110δ, p110γ), serves as strong evidence of direct and specific binding inside the cell. nih.gov

Table 1: Representative Cellular Thermal Shift Assay (CETSA) Data for this compound

This table illustrates hypothetical melting temperature (Tm) shifts for different PI3K isoforms in cells treated with this compound, demonstrating specific target engagement.

| Target Protein | Vehicle Control Tm (°C) | This compound Treated Tm (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |

| PI3Kβ (p110β) | 48.5 | 55.0 | +6.5 | Strong Target Engagement |

| PI3Kα (p110α) | 49.2 | 49.5 | +0.3 | No Significant Engagement |

| PI3Kδ (p110δ) | 47.8 | 48.1 | +0.3 | No Significant Engagement |

| PI3Kγ (p110γ) | 50.1 | 50.3 | +0.2 | No Significant Engagement |

Similarly, the NanoBRET assay provides quantitative validation of direct binding at the target site. By competing with a known fluorescent tracer that binds to the ATP pocket, this compound demonstrates its mechanism of action. The resulting dose-response curve allows for the calculation of an intracellular IC50 value, which is a key parameter for confirming target engagement potency in live cells. carnabio.com

Table 2: Illustrative NanoBRET Target Engagement Data for this compound

This table shows a sample dose-response dataset for this compound in a live-cell PI3Kβ NanoBRET assay. The decreasing BRET ratio with increasing inhibitor concentration confirms competitive binding at the target.

| This compound Conc. (nM) | BRET Ratio | % Inhibition |

| 0.1 | 0.895 | 1.1% |

| 1 | 0.872 | 3.6% |

| 10 | 0.755 | 16.6% |

| 50 | 0.461 | 49.1% |

| 100 | 0.289 | 68.1% |

| 500 | 0.105 | 88.4% |

| 1000 | 0.088 | 90.3% |

Finally, while not a direct measure of binding, analyzing the phosphorylation status of downstream signaling proteins provides crucial functional validation. Direct engagement and inhibition of PI3Kβ by this compound should lead to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net This would result in decreased phosphorylation and activation of downstream effectors, most notably the kinase Akt. Observing a dose-dependent decrease in phospho-Akt levels via Western blot in cells treated with this compound confirms that the validated target binding event translates into functional inhibition of the PI3Kβ signaling pathway. nih.gov

Cellular and Molecular Responses to Pi3kbeta in 1

Modulation of Downstream Signaling Pathways

PI3K/AKT/mTOR Axis Perturbations

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. wikipedia.orgresearchgate.netmdpi.com The class IA PI3Ks, which include the alpha (α), beta (β), and delta (δ) isoforms, are frequently hyperactivated in various cancers. nih.govfrontiersin.org This hyperactivation can occur through genetic mutations or amplification of the genes encoding the catalytic subunits, such as PIK3CA for the p110α isoform. nih.gov

PI3Kbeta-IN-1, as an inhibitor of the p110β isoform of PI3K, directly interferes with this pathway. The activation of class I PI3Ks leads to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). frontiersin.orgnih.gov PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. nih.gov Activated AKT, in turn, phosphorylates a multitude of substrates, including those that lead to the activation of the mammalian target of rapamycin (B549165) (mTOR). wikipedia.orgnih.gov The mTOR complex 1 (mTORC1) is a key regulator of protein synthesis and cell growth. nih.gov

By inhibiting PI3Kβ, this compound disrupts this signaling cascade. This inhibition leads to a decrease in the phosphorylation and activation of AKT and its downstream targets. researchgate.net For instance, studies have shown that inhibition of PI3Kβ can lead to reduced phosphorylation of AKT at serine 473. researchgate.net This ultimately results in the suppression of the pro-growth and pro-survival signals mediated by the PI3K/AKT/mTOR axis. The tumor suppressor phosphatase and tensin homolog (PTEN) is a critical negative regulator of this pathway, and its loss can lead to hyperactivation of PI3K signaling. wikipedia.orgnih.gov In cells with PTEN loss, the p110β isoform can become particularly important for maintaining cell viability. jtgga.org

| Pathway Component | Function in PI3K/AKT/mTOR Axis | Effect of PI3Kβ Inhibition |

| PI3Kβ | Catalyzes the phosphorylation of PIP2 to PIP3. | Inhibited by this compound, leading to decreased PIP3 levels. |

| AKT (PKB) | A serine/threonine kinase activated by PIP3, promotes cell survival and growth. nih.gov | Reduced phosphorylation and activation due to lower PIP3 levels. researchgate.net |

| mTOR | A downstream effector of AKT, regulates protein synthesis and cell growth. wikipedia.org | Decreased activity due to reduced AKT signaling. |

| PTEN | A tumor suppressor that dephosphorylates PIP3, antagonizing PI3K signaling. wikipedia.org | Loss of PTEN can increase reliance on PI3Kβ signaling. jtgga.org |

Cross-Talk with Other Intracellular Signaling Networks

The PI3K/AKT/mTOR pathway does not operate in isolation; it engages in extensive crosstalk with other signaling networks, and inhibition of PI3Kβ can have cascading effects on these interconnected pathways.

One significant area of crosstalk is with the Ras/ERK signaling pathway . nih.gov Inhibition of PI3K has been observed to transiently inhibit ERK signaling. nih.gov This suggests that the reduction in PIP3 levels following PI3K inhibition can impact ERK signaling through an AKT/mTOR-independent mechanism. nih.gov

There is also evidence of crosstalk between the PI3K pathway and Wnt/β-catenin signaling . portlandpress.com In certain contexts, AKT can phosphorylate and activate β-catenin, a key component of the Wnt pathway, leading to its nuclear translocation and target gene expression. portlandpress.com Therefore, inhibition of PI3Kβ could potentially modulate Wnt signaling.

Furthermore, PI3Kβ signaling is intertwined with Rho family GTPases , such as Rac1 and Cdc42. jtgga.orgtandfonline.com PI3K activation can lead to the activation of Rac1, which is crucial for cytoskeletal rearrangements involved in cell migration. jtgga.org Conversely, Rac1 can also enhance p110β activity, creating a feedback loop. jtgga.org PI3Kβ is uniquely activated by both receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs), highlighting its role as an integrator of diverse signaling inputs. nih.govelifesciences.org

In the context of the immune system, PI3K signaling interacts with pathways downstream of immunoreceptors. For example, in platelets, the catalytic activity of PI3Kβ is required for signaling downstream of the GPVI receptor, an ITAM-associated receptor, leading to the activation of Rap1b and platelet aggregation. ashpublications.org

Finally, there is crosstalk with the TGFβ signaling pathway . Inhibition of PI3K has been shown to block TGFβ-induced SMAD2 activation in some cell types. mdpi.com This interaction can influence processes like apoptosis. mdpi.com

Impact on Fundamental Cellular Processes

Regulation of Cell Proliferation and Viability

The inhibition of the PI3K/AKT/mTOR pathway by compounds like this compound directly impacts cell proliferation and viability. wikipedia.org This pathway is a central regulator of the cell cycle, promoting progression and preventing apoptosis. wikipedia.org By suppressing this pro-growth signaling, PI3Kβ inhibition can lead to a decrease in cell proliferation and a reduction in cell viability. nih.govoncotarget.com

Research has demonstrated that the inhibition of PI3Kβ can decrease the rate of DNA replication. pnas.org This is achieved through both kinase-dependent and kinase-independent mechanisms that involve the regulation of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication. pnas.org Specifically, PI3Kβ can control the binding of PCNA to chromatin and DNA polymerase δ by regulating the nuclear activation of AKT and the subsequent phosphorylation of the cell cycle inhibitor p21Cip. pnas.org

In various cancer cell lines, particularly those with a dependency on the PI3Kβ isoform (e.g., due to PTEN loss), treatment with PI3Kβ inhibitors has been shown to significantly reduce cell viability and growth. oncotarget.com For instance, in clear cell renal cell carcinoma cells with SETD2 mutations, inhibition of PI3Kβ with the specific inhibitor TGX221 led to decreased cell viability and growth. oncotarget.com

| Cellular Process | Key Regulators | Effect of PI3Kβ Inhibition |

| Cell Proliferation | PI3K/AKT/mTOR pathway, Cyclins, CDKs | Decreased proliferation rate. nih.govoncotarget.com |

| Cell Viability | Survival signals from the PI3K/AKT/mTOR axis, anti-apoptotic proteins | Reduced cell viability. oncotarget.com |

| DNA Replication | PCNA, DNA polymerase δ, p21Cip | Altered DNA replication rate. pnas.org |

Induction of Apoptosis and Programmed Cell Death

The PI3K/AKT/mTOR pathway is a critical promoter of cell survival by inhibiting apoptosis. dovepress.com Consequently, inhibition of this pathway can lead to the induction of programmed cell death. The anti-apoptotic effects of the PI3K pathway are mediated in part by AKT, which can phosphorylate and inactivate pro-apoptotic proteins.

Studies have shown that PI3K inhibition can induce apoptosis more effectively than AKT inhibition alone in certain contexts. nih.govaacrjournals.org This is because PI3K inhibition can lead to a rapid induction of apoptosis, with markers like cleaved caspase-3, caspase-7, and PARP being detected shortly after treatment. nih.gov The induction of apoptosis by PI3K inhibitors appears to be dependent on the intrinsic apoptotic pathway, as overexpression of the anti-apoptotic protein BCL-XL can block this effect. nih.govaacrjournals.org

The combination of a PI3Kβ inhibitor with other agents, such as an Mcl-1 inhibitor, has been shown to rapidly induce apoptosis in cancer cells, particularly those with PTEN deficiency. researchgate.net This suggests a synergistic effect in promoting programmed cell death.

Influence on Cell Migration, Invasion, and Metastasis-Related Phenotypes

The PI3K pathway plays a significant role in regulating cell motility, a process fundamental to both normal physiological events and pathological conditions like cancer metastasis. nih.govconsensus.app Specifically, the PI3Kβ isoform has been implicated as a key regulator of cell migration and invasion. molbiolcell.orgaai.org

PI3Kβ is involved in the formation of invadopodia, which are actin-rich protrusions that facilitate the degradation of the extracellular matrix, a crucial step in tumor cell invasion. aacrjournals.org Inhibition of PI3Kβ has been shown to impair the maturation of these structures. aacrjournals.org Furthermore, PI3Kβ is required for integrin-stimulated cell spreading and haptotaxis (cell migration in response to a gradient of substrate-bound molecules). molbiolcell.org

Research in breast cancer cells has demonstrated that GPCR signaling to PI3Kβ is critical for metastasis-related behaviors. nih.gov Inhibition of PI3Kβ, either through genetic means or with specific inhibitors like TGX221, has been shown to reduce macrophage-stimulated invasion. nih.gov This highlights the role of PI3Kβ in mediating the communication between tumor cells and their microenvironment to promote metastasis. nih.gov In rheumatoid arthritis, PI3Kδ has been shown to be a key regulator of synoviocyte migration and invasion, but PI3Kβ also plays a role in these processes. aai.org

| Metastasis-Related Phenotype | Key Cellular Structures/Processes | Role of PI3Kβ |

| Cell Migration | Cytoskeletal rearrangements, lamellipodia formation | Promotes migration; inhibition reduces motility. molbiolcell.orgaacrjournals.org |

| Cell Invasion | Invadopodia, matrix metalloproteinases (MMPs) | Required for invadopodia maturation and matrix degradation. nih.govaacrjournals.org |

| Metastasis | Cell migration, invasion, extravasation | GPCR-PI3Kβ signaling axis is a key driver. nih.gov |

Modulation of Autophagy and Cellular Senescence

The PI3K pathway is a critical regulator of fundamental cellular processes, including autophagy and senescence. While direct studies on this compound are limited, research on the PI3Kβ isoform provides significant insights into its role in these phenomena.

Autophagy: Autophagy is a cellular process involving the degradation of damaged organelles and proteins to maintain cellular homeostasis. The PI3K pathway is a key regulator of this process. Notably, the different isoforms of class I PI3K appear to have opposing roles. While the PI3Kα catalytic subunit generally inhibits autophagy, the PI3Kβ catalytic subunit is understood to promote autophagy in response to stimuli such as changing levels of reactive oxygen species (ROS) medchemexpress.com. The PI3Kβ isoform is involved in the early stages of autophagosome formation aacrjournals.org. In some contexts, inhibition of the PI3K/AKT/mTOR pathway is a known trigger for the induction of autophagy aging-us.comnih.govaging-us.com. However, in certain cancer cell lines, treatment with PI3K inhibitors has been observed to increase the expression of autophagy markers like LC3A/B, suggesting that in these cases, autophagy may act as a protective mechanism against the drugs researchgate.net.

Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest, often triggered by stressors like DNA damage or oncogene activation mdpi.com. The PI3K/Akt signaling pathway has been implicated in the regulation of senescence. For instance, oncogenic signaling through this pathway, as a result of PTEN loss, can induce a form of p53-dependent senescence uni-duesseldorf.denih.gov. Conversely, in some contexts, activation of the PI3K/Akt pathway can help bypass Ras-induced senescence uni-duesseldorf.denih.gov. Pan-PI3K inhibitors have been identified as senolytics, substances that can selectively eliminate senescent cells nih.gov. These inhibitors were found to induce apoptosis in senescent cancer cells, a process linked to the proteasomal degradation of the CDK inhibitor p21WAF1/CIP1 nih.gov. While these findings point to a role for the broader PI3K pathway in modulating senescence, further research is required to delineate the specific function of this compound in this process.

Effects on Cellular Differentiation and Phenotypic Plasticity

The PI3K pathway plays a multifaceted role in determining cell fate, influencing both cellular differentiation and the ability of cells to change their phenotype in response to environmental cues, a phenomenon known as phenotypic plasticity.

Cellular Differentiation: The PI3K/Akt signaling cascade is integral to the differentiation of various cell types, including stem cells. mdpi.com This pathway is involved in processes ranging from maintaining the undifferentiated state of human embryonic stem cells to guiding their differentiation into specific lineages. mdpi.comnih.gov For example, PI3K signaling is involved in the osteogenic differentiation of human periodontal ligament stem cells mdpi.com. The PI3Kβ isoform, in particular, has been shown to be crucial for maintaining stemness in human embryonic stem cells by regulating the expression of key genes like NODAL. nih.gov Depletion of PI3Kβ leads to a reduction in stemness markers, suggesting its role in preventing premature differentiation. nih.gov Furthermore, the PI3K pathway can influence the differentiation of immune cells, such as T follicular helper cells, thereby shaping immune responses. nih.govresearchgate.net

Phenotypic Plasticity: Phenotypic plasticity allows cells, including cancer cells, to adapt to new environments or therapeutic pressures by changing their characteristics. mdpi.com A key example of this in cancer is the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal features, enhancing their migratory and invasive capabilities. nih.gov The PI3K/Akt signaling pathway is a critical regulator of EMT. nih.govnih.gov Studies have shown that inhibition of PI3Kβ can impact processes associated with EMT. For instance, in the context of breast cancer metastasis, platelet PI3Kβ is required to stimulate EMT in tumor cells. biorxiv.orgbiorxiv.org RNA sequencing of breast epithelial cells co-cultured with platelets having mutant PI3Kβ showed downregulation of genes associated with EMT. biorxiv.org This suggests that inhibitors like this compound could potentially modulate the phenotypic plasticity of cancer cells, thereby affecting their metastatic potential.

Global Transcriptomic and Proteomic Alterations

To understand the comprehensive impact of PI3Kβ inhibition, global analyses of gene and protein expression are employed. These studies reveal the widespread molecular reprogramming that occurs in response to treatment with inhibitors like this compound.

RNA sequencing (RNA-seq) provides a global view of the transcriptome, revealing changes in gene expression following treatment with a PI3Kβ inhibitor. Studies using specific PI3Kβ inhibitors, such as AZD8186, have been conducted on tumor models to identify these transcriptomic shifts.

In a study on PTEN-null triple-negative breast tumor xenografts, a genome-wide RNA-seq analysis was performed after treatment with AZD8186. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This analysis identified significant modifications in transcripts associated with cellular metabolism, including the downregulation of genes involved in cholesterol biosynthesis and the upregulation of metabolic stress markers. aacrjournals.orgnih.gov Another study involving RNA-seq of melanoma models treated with a PI3Kβ inhibitor also aimed to understand the transcriptional reprogramming that confers sensitivity to these drugs. aacrjournals.org Furthermore, RNA-seq analysis of breast epithelial cells co-cultured with platelets carrying a mutant PI3Kβ revealed that platelet PI3Kβ regulates the expression of genes associated with epithelial-mesenchymal transition (EMT) and metastasis. biorxiv.orgbiorxiv.org In PTEN-deficient breast tumors, bulk RNA-seq showed that inactivation of PI3Kβ led to the upregulation of numerous genes involved in immune responses, including cytokines and regulators of Toll-like receptor signaling. nih.gov

Table 1: Selected Research Findings from RNA Sequencing Post-PI3Kβ Inhibition

| Study Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Metabolic Pathways | PTEN-null breast tumor xenografts | Downregulation of cholesterol biosynthesis genes; Upregulation of metabolic stress markers. | aacrjournals.orgaacrjournals.orgnih.gov |

| Metastasis | Breast epithelial cells + PI3Kβ mutant platelets | Regulation of EMT and metastasis-associated genes. | biorxiv.orgbiorxiv.org |

| Immune Evasion | PTEN-deficient breast tumors | Upregulation of genes involved in immune responses. | nih.gov |

Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins and their post-translational modifications, such as phosphorylation, providing insights into the signaling networks affected by PI3Kβ inhibition.

A notable study utilized a quantitative phosphoproteomics approach to map the differential signaling responses to various PI3K isoform-selective inhibitors, including the PI3Kβ inhibitor TGX-221, in pancreatic cancer cells. researchgate.netaacrjournals.orgaacrjournals.orgnih.gov This analysis identified both common and inhibitor-selective changes in protein phosphorylation, revealing the unique adaptive signaling responses to the inhibition of different PI3K isoforms. researchgate.netaacrjournals.org For example, the study identified specific phosphopeptides that were selectively altered in response to TGX-221 treatment. aacrjournals.org Such detailed phosphoproteomic data helps to understand the immediate downstream effects of PI3Kβ inhibition and can aid in designing more effective combination therapies by identifying compensatory signaling pathways that are activated. researchgate.netaacrjournals.org Global proteomic analyses have also been employed in studies of PI3K inhibitor resistance in breast cancer, helping to identify novel protein candidates that may play a functional role. nih.govresearchgate.net

Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. The PI3K/AKT signaling pathway has been shown to influence the epigenetic landscape in cancer.

The PI3K/AKT pathway can modulate the activity of critical epigenetic modifiers. nih.gov This includes the regulation of DNA methyltransferases (DNMTs) and histone methyltransferases and demethylases, which are involved in cancer initiation and progression. nih.gov For instance, the PI3K pathway can influence histone deacetylation and methylation changes, which in turn can regulate the expression of immune checkpoint proteins like PD-L1. aacrjournals.org While the broader PI3K pathway is linked to these epigenetic mechanisms, specific studies detailing the comprehensive changes in the epigenetic landscape directly due to inhibition by this compound are not yet widely available. This remains an important area for future investigation to fully understand the long-term consequences of targeting this specific isoform.

Interaction with the Tumor Microenvironment and Immune Modulatory Effects

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a crucial role in tumor progression and response to therapy. Inhibition of PI3Kβ has significant effects on the TME, particularly through its immune-modulatory actions.

Inhibition of the PI3Kβ isoform can reshape the TME and enhance anti-tumor immunity. In PTEN-deficient tumors, which often rely on PI3Kβ signaling, treatment with a PI3Kβ inhibitor like AZD8186 can restore antitumor immunity. oncotarget.com This is achieved in part by inhibiting PI3Kβ in the tumor cells and the PI3Kδ isoform in immune-suppressive myeloid cells, leading to enhanced effector T-cell function. oncotarget.com

The PI3K pathway is also involved in the regulation of various immune cell types within the TME. For example, PI3Kγ inhibition has been shown to divert tumor-associated macrophages (TAMs) from an immune-suppressive M2 phenotype to an immunostimulatory M1 phenotype. nih.govnih.gov While PI3Kγ and PI3Kδ are the predominant isoforms in leukocytes, PI3Kβ also plays a role. nih.gov Inhibition of PI3Kδ can stimulate a more potent CD8+ T-cell-mediated cytotoxic antitumor response by inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govfrontiersin.orgaai.org Furthermore, PI3K signaling in tumor cells can promote an immune-suppressive myeloid microenvironment, and inhibition of this pathway can restore sensitivity to immune checkpoint blockade. bmj.com

Table 2: Summary of Immune Modulatory Effects of PI3Kβ Inhibition

| Immune Cell Type | Effect of PI3Kβ Inhibition | Consequence | Reference(s) |

|---|---|---|---|

| Effector T-cells | Enhanced function | Increased anti-tumor immunity | oncotarget.com |

| Regulatory T-cells (Tregs) | Inhibition (primarily via PI3Kδ) | Unleashed anti-tumor T-cell responses | nih.govfrontiersin.org |

| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibition (primarily via PI3Kδ) | Reduced immune suppression | nih.gov |

Effects on Non-Malignant Stromal and Endothelial Cells

The tumor stroma, which includes fibroblasts and the vasculature, is not a passive bystander but an active participant in cancer progression. aacrjournals.org PI3Kβ signaling within these non-malignant cell types plays a significant role in creating a supportive niche for the tumor.

Stromal Fibroblasts: Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma. Activation of the PI3K pathway in these cells, often through the loss of the tumor suppressor PTEN, contributes to cancer development and progression. nih.gov While direct studies on this compound are limited, the inhibition of the PI3Kα/β isoforms is expected to counter the tumor-promoting activities of CAFs. nih.gov

Endothelial Cells and Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth, and the PI3K pathway is a key regulator of this process. aacrjournals.orgnih.gov PI3Kβ's role in endothelial cells is complex. It is activated by G-protein-coupled receptors (GPCRs) and is involved in regulating endothelial cell migration. oup.com

Research shows that inhibiting PI3Kβ has distinct effects on the tumor vasculature:

Reduced Angiogenesis: Genetic inactivation of PI3Kβ in endothelial cells has been found to reduce the expression of Angiopoietin-2 (Ang-2), a key angiogenic factor, and impair tumor angiogenesis. researchgate.net

Vascular Normalization: Rather than simply destroying blood vessels, low doses of PI3K inhibitors can contribute to vessel normalization. nih.gov This can lead to more efficient delivery of other therapeutic agents and facilitate the infiltration of immune cells into the tumor. aacrjournals.orgnih.gov

Inflammatory Response: In the context of inflammation, endothelial PI3Kβ is required for the expression of pro-inflammatory chemokines like CX3CL1 (fractalkine) and adhesion molecules such as ICAM-1. ucl.ac.uk Its inhibition can protect the vasculature from immune-mediated injury by preventing the recruitment of inflammatory cells. ucl.ac.uk

The table below summarizes the observed effects of PI3Kβ inhibition on non-malignant stromal and endothelial cells.

| Cell Type | Effect of PI3Kβ Inhibition | Research Finding |

| Cancer-Associated Fibroblasts (CAFs) | Potential reduction of tumor-promoting activities. | Inactivation of PTEN in stromal fibroblasts promotes cancer; PI3Kα/β inhibition is expected to counteract this. nih.gov |

| Endothelial Cells | Decreased expression of pro-inflammatory molecules. | Inhibition prevents TNFα-stimulated expression of CX3CL1 and ICAM-1, reducing leukocyte recruitment. ucl.ac.uk |

| Endothelial Cells | Reduced tumor angiogenesis. | Genetic ablation of endothelial PI3Kβ decreases Ang-2 expression and synergizes with anti-angiogenic drugs. researchgate.net |

| Endothelial Cells | Promotion of vascular normalization. | Low-dose PI3K inhibition can normalize tumor vessels, potentially improving drug and immune cell delivery. aacrjournals.orgnih.gov |

Preclinical Modulations of Immune Cell Function and Infiltration

The immune system's ability to recognize and eliminate cancer cells is often suppressed within the tumor microenvironment. nih.gov The PI3K pathway is deeply involved in creating this immunosuppressive state. nih.govresearchgate.net Selective inhibition of PI3Kβ can remodel this environment and enhance anti-tumor immunity, particularly in tumors with PTEN loss, where cancer cells become dependent on the PI3Kβ isoform. aacrjournals.orgresearchgate.net

Preclinical studies have revealed several ways in which PI3Kβ inhibition modulates the immune landscape:

Increased T-Cell Infiltration: A key barrier to effective immunotherapy is the lack of T-cell infiltration into tumors, often termed "immune exclusion." researchgate.net In preclinical models of PTEN-deficient melanoma, selective PI3Kβ inhibition reversed this phenotype, increasing the trafficking of CD8+ T-cells into the tumor without suppressing T-cell function. researchgate.netresearchgate.net

Modulation of Myeloid Cells: PI3K/mTOR inhibition can induce the repolarization of macrophages toward an anti-tumorigenic M1 phenotype. researchgate.net While PI3Kγ and PI3Kδ are the dominant isoforms in leukocytes, PI3Kβ inhibition contributes to a more favorable immune microenvironment. aacrjournals.orgmdpi.com

Enhanced Antigen Presentation: Inhibition of the PI3K pathway has been shown to increase antigen presentation on dendritic cells and tumor cells, a critical step for initiating an adaptive anti-tumor immune response. researchgate.net

Synergy with Immune Checkpoint Blockade: By fostering a more immune-active microenvironment, PI3Kβ inhibitors can enhance the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. nih.govresearchgate.net In models where anti-PD-1 alone was ineffective, combining it with a PI3K inhibitor led to significant tumor responses, associated with enhanced infiltration of CD4+ and CD8+ T cells. nih.govresearchgate.net

The following table details the preclinical findings on how PI3Kβ inhibition affects immune cells.

| Immune Cell/Process | Effect of PI3Kβ Inhibition | Preclinical Model/Context |

| CD8+ T-Cells | Increased infiltration into tumors. | PTEN-loss melanoma models showed enhanced T-cell trafficking. researchgate.netresearchgate.net |

| T-Cell Function | Function is maintained or enhanced. | Unlike pan-PI3K inhibitors, selective PI3Kβ inhibition did not suppress T-cell function. researchgate.net |

| Macrophages | Repolarization towards an anti-tumor phenotype. | PI3K/mTOR inhibition promoted a shift from M2 to M1-like macrophages. researchgate.net |

| Dendritic Cells (DCs) | Increased antigen presentation. | Inhibition of the PI3K pathway enhanced antigen presentation capabilities. researchgate.net |

| Overall Immune Microenvironment | Reversal of immunosuppression. | PI3Kβ inhibition remodels the tumor microenvironment, fostering adaptive anti-tumor immune responses. researchgate.net |

| Combination Therapy | Synergy with anti-PD-1 therapy. | Combination led to complete or partial tumor responses in ICI-resistant models. nih.govresearchgate.net |

Preclinical Investigations of Pi3kbeta in 1 in Disease Models

Role in Oncological Research

Research into the therapeutic potential of targeting the phosphoinositide 3-kinase (PI3K) pathway has led to the development of various isoform-selective inhibitors. The p110β isoform (PI3Kβ), encoded by the PIK3CB gene, has garnered significant attention as a target, particularly in cancers characterized by the loss of the tumor suppressor PTEN. While extensive preclinical data exists for several PI3Kβ inhibitors, publicly available research specifically detailing the compound “PI3Kbeta-IN-1” in various disease models is limited. Therefore, the following sections will discuss the established role and efficacy of highly selective PI3Kβ inhibition in relevant oncological contexts, which provides the foundational rationale for the investigation of compounds like this compound.

Efficacy in Solid Tumor Models (e.g., breast, prostate, brain cancers, melanoma)

The inhibition of PI3Kβ has demonstrated notable preclinical activity across a range of solid tumors, particularly those with specific genetic alterations.

Breast Cancer: In models of triple-negative breast cancer (TNBC) with PTEN loss, selective PI3Kβ inhibitors have shown the ability to inhibit tumor cell growth. While single-agent efficacy in vivo can be modest, these inhibitors enhance the anti-tumor activity of chemotherapies like paclitaxel (B517696).

Prostate Cancer: The growth of PTEN-deficient prostate tumors is often dependent on PI3Kβ signaling. Preclinical studies have demonstrated that selective PI3Kβ inhibitors can effectively inhibit the PI3K/AKT pathway in these tumors.

Brain Cancers: In glioblastoma (GBM), the most aggressive form of brain cancer, the PI3K pathway is frequently hyperactivated. Recent research has identified PI3Kβ as a key factor in chemotherapy resistance. Inhibition of PI3Kβ has been shown to sensitize glioblastoma cells to the standard chemotherapy agent temozolomide (B1682018) in both cell culture and mouse models.

Melanoma: The PI3K pathway is also implicated in melanoma progression and resistance to targeted therapies. In preclinical models of PTEN-deficient melanoma, PI3Kβ inhibition has been explored, sometimes in combination with other signaling pathway inhibitors, to achieve a more complete blockade of tumor growth.

Contextual Efficacy in Tumors with Specific Genetic Alterations (e.g., PTEN loss, PIK3CB aberrations)

The efficacy of PI3Kβ inhibitors is strongly linked to the genetic background of the tumor, with PTEN loss being the most significant predictive biomarker.

PTEN Loss: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Its loss leads to hyperactivation of PI3K signaling, and numerous preclinical studies have shown that tumors lacking PTEN are particularly dependent on the PI3Kβ isoform for their growth and survival. Consequently, cancer cell lines with PTEN deficiency are often more sensitive to PI3Kβ inhibitors. For example, in PTEN-null breast and prostate cancer models, PI3Kβ inhibition effectively curtails signaling through the AKT pathway.

PIK3CB Aberrations: While less common than PTEN loss, amplification or mutation of the PIK3CB gene, which encodes the p110β catalytic subunit of PI3K, can also drive oncogenesis. Such genetic alterations are found in various cancers, including breast, ovarian, and lung cancer. Tumors with PIK3CB amplification or activating mutations are hypothesized to be sensitive to selective PI3Kβ inhibition.

In Vitro Characterization in Cancer Cell Lines and Primary Cultures

The preclinical evaluation of PI3Kβ inhibitors heavily relies on in vitro studies using established cancer cell lines and primary tumor cultures. These studies are crucial for determining the potency and selectivity of compounds and for identifying sensitive and resistant cell types.

In vitro assays have consistently demonstrated that the sensitivity of cancer cell lines to PI3Kβ inhibitors correlates strongly with their PTEN status. For instance, a study evaluating the PI3Kβ/δ inhibitor AZD8186 across a panel of cancer cell lines found that PTEN loss was significantly associated with sensitivity to the drug. Colony formation assays have further confirmed the sensitivity of PTEN-deficient cell lines to PI3Kβ inhibition. In glioblastoma cell cultures, including patient-derived glioblastoma stem cells, blocking PI3Kβ has been shown to slow cancer cell growth and increase sensitivity to chemotherapy.

Below is a representative data table illustrating the growth inhibition effects of a selective PI3Kβ inhibitor on a panel of breast cancer cell lines with varying PTEN status.

| Cell Line | Cancer Type | PTEN Status | Growth Inhibition (GI50, µM) |

| MDA-MB-468 | Breast | PTEN-deficient | < 1 |

| MDA-MB-436 | Breast | PTEN-deficient | < 1 |

| BT-549 | Breast | PTEN-deficient | < 1 |

| HCC70 | Breast | PTEN-deficient | < 1 |

| MCF7 | Breast | PTEN-wildtype | > 10 |

| T47D | Breast | PTEN-wildtype | > 10 |

In Vivo Efficacy Studies in Patient-Derived Xenografts (PDX)

Efficacy in Genetically Engineered Mouse Models (GEMMs) of Cancer

Genetically engineered mouse models (GEMMs) allow for the study of cancer in a more physiologically relevant context, with tumors arising in their natural microenvironment in immunocompetent hosts. A GEMM of invasive breast cancer driven by the deletion of Pten and Trp53 has been instrumental in elucidating the role of PI3Kβ. In this model, genetic inactivation of PI3Kβ led to a powerful anti-tumor immune response that prevented tumor growth. This effect was not observed in immunodeficient mice, indicating that PI3Kβ inhibition can modulate the tumor microenvironment to favor anti-cancer immunity. Furthermore, pharmacological inhibition of PI3Kβ in this GEMM synergized with immunotherapy to inhibit tumor growth and induce long-lasting immune memory against the cancer cells. In a prostate cancer GEMM with conditional Pten deletion, combined inhibition of PI3K and the androgen receptor (AR) led to significant tumor regression.

Application in Inflammatory and Autoimmune Disease Research

The phosphoinositide 3-kinase beta (PI3Kβ) signaling pathway is a critical component in the activation and function of various immune cells. Its dysregulation is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. Consequently, selective inhibition of PI3Kβ, exemplified by compounds such as this compound and the well-studied inhibitor TGX-221, has become a significant area of preclinical research. These investigations aim to elucidate the therapeutic potential of targeting this specific isoform to control aberrant immune responses.

The PI3K pathway plays a complex role in orchestrating both pro-inflammatory and anti-inflammatory signals to maintain immune homeostasis. nih.gov PI3K signaling can promote the production of pro-inflammatory cytokines through the activation of NF-κB downstream of AKT. nih.gov In dendritic cells, this pathway can mediate the secretion of IL-6. nih.gov In the context of neuroinflammation, activation of the PI3K/Akt pathway in microglia is associated with the overproduction of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com Conversely, PI3K signaling is also crucial for limiting inflammation; for instance, PI3Kδ can mediate a switch toward the production of the anti-inflammatory cytokine IL-10. nih.gov While much of the research has focused on the delta isoform in immune cells, PI3Kβ is also known to be activated downstream of various inflammatory stimuli, contributing to the release of inflammatory molecules that drive lesion formation in certain autoimmune models. epidermolysisbullosanews.com Inhibition of the PI3K pathway has been shown to suppress Th1/Th17 cytokines and TNF-α, thereby mitigating symptoms in allergic airway disease models. nih.gov

The therapeutic potential of selective PI3Kβ inhibition has been demonstrated in several preclinical models of chronic inflammatory diseases.

Rheumatoid Arthritis (RA): In animal models of RA, the expression of PI3K isoforms is often increased in the synovium. jrd.or.kr Selective inhibitors have been shown to decrease clinical arthritis scores, reduce synovial inflammation and cellular infiltration, and limit bone and cartilage erosion. jrd.or.kr While the delta isoform has been a primary target, the ubiquitous expression of PI3Kβ and its role in cellular signaling suggest its involvement in the inflammatory processes of RA. Studies on dual inhibitors and other isoform-selective inhibitors have shown promise in collagen-induced arthritis models, where they can lead to additive therapeutic effects when combined with existing drugs like methotrexate. nih.gov

Epidermolysis Bullosa Acquisita (EBA): EBA is an autoimmune disease caused by autoantibodies targeting type VII collagen, leading to skin blistering. frontiersin.org Neutrophil activation is a key pathogenic step. nih.govnih.gov Preclinical studies have firmly implicated PI3Kβ in EBA pathogenesis. epidermolysisbullosanews.comnih.gov In mouse models, selective pharmacological blockade of PI3Kβ using the inhibitor TGX-221 was shown to impair clinical disease manifestation. nih.gov Notably, when applied topically, only the PI3Kβ inhibitor TGX-221, and not inhibitors of other isoforms, was effective at impairing the induction of experimental EBA. nih.govuu.nl This highlights the specific and crucial role of PI3Kβ in this disease context.

| Disease Model | Key Findings | Reference Compound(s) | Citations |

| Rheumatoid Arthritis | Decreased clinical arthritis score, synovial inflammation, and bone erosion. | General PI3K inhibitors, PI3Kδ inhibitors | jrd.or.kr, nih.gov |

| Epidermolysis Bullosa Acquisita (EBA) | Impaired clinical disease manifestation with systemic administration. | TGX-221 | nih.gov |

| Epidermolysis Bullosa Acquisita (EBA) | Topical application impaired induction of experimental EBA. | TGX-221 | nih.gov, uu.nl |

Investigation in Neurological Disorder Models

The PI3K signaling pathway is a central player in the central nervous system (CNS), regulating neuronal survival, synaptic plasticity, and glial cell function. mdpi.com Its dysregulation is implicated in both neuroprotection and the exacerbation of neuroinflammation and neurodegeneration. mdpi.comnih.gov The PI3Kβ isoform, while less studied in the CNS than other isoforms, is expressed in neurons and is involved in pathways related to synapse formation and cell cycle regulation. nih.gov

In neuroinflammatory conditions, glial cells like microglia and astrocytes become activated. The PI3K/Akt pathway is crucial in mediating this activation. mdpi.commdpi.com Pathological stimuli can trigger Toll-like receptors (TLRs) on microglia, leading to sustained PI3K/Akt activation and the NF-κB-dependent transcription of pro-inflammatory mediators. mdpi.com This chronic activation contributes to neuronal damage. mdpi.com While PI3Kγ and PI3Kδ are often highlighted in microglia-mediated neuroinflammation, PI3Kβ's broader expression in neural tissues suggests a potential role. mdpi.com In the context of Alzheimer's disease (AD), aberrant PI3K signaling is linked to the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau. nih.govfrontiersin.org Downregulation of PIK3CB (the gene encoding the p110β catalytic subunit) has been computationally linked to AD pathophysiology through apoptosis, axon guidance, and FoxO signaling pathways. nih.gov

While specific preclinical studies focusing solely on this compound in neurological models are not extensively detailed in the provided search results, the broader role of PI3K inhibition has been explored. In models of surgical brain injury, inhibition of the related PI3Kγ isoform reduced neuroinflammation and led to better outcomes. jneurosci.org Similarly, in models of Alzheimer's disease, targeting PI3K signaling has been proposed as a therapeutic strategy to mitigate Aβ toxicity and tau pathology. frontiersin.orgbwise.kr Given the identified role of PI3Kβ in fundamental neuronal pathways, its selective inhibition is a logical area for future investigation in preclinical models of neurodegenerative diseases like AD, Parkinson's disease, and multiple sclerosis. mdpi.comnih.gov

Exploration in Other Pathophysiological Contexts

The role of PI3Kβ extends beyond inflammation and neurology into various other critical physiological and disease processes.

Platelet Function: PI3Kβ is a key regulator of platelet activation and thrombus formation. researchgate.net It plays a critical role downstream of G protein-coupled receptors (GPCRs), such as the P2Y12 receptor, which is a major target for antiplatelet drugs. portlandpress.comnih.gov Studies using the selective inhibitor TGX-221 demonstrated that PI3Kβ is essential for ADP-induced platelet aggregation and the generation of thromboxane (B8750289) A2. portlandpress.comnih.gov Inhibition of PI3Kβ, but not other isoforms, blocked these key platelet responses, establishing it as a potential target for antithrombotic therapies. researchgate.netportlandpress.comnih.gov

Cardiovascular Disease: Beyond thrombosis, PI3K isoforms are involved in atherosclerosis, heart disease, and myocardial infarction. nih.gov While PI3Kα and PI3Kγ have well-defined roles in cardiomyocyte growth and contractility, PI3Kβ also contributes. frontiersin.orgnih.gov It functions not only as a kinase but also as a scaffold protein in processes like cardiac autophagy. frontiersin.org In the context of myocardial infarction, PI3Kβ has distinct functions in endothelial cells and cardiomyocytes.

Fibrotic Diseases: The PI3K/AKT pathway is considered a master regulator in idiopathic pulmonary fibrosis (IPF). nih.gov In fibroblasts, PI3Kβ is a key downstream target of lysophosphatidic acid (LPA), a chemokine that helps guide fibroblasts to sites of tissue damage. nih.gov The activation of the PI3K-Akt-mTOR pathway promotes collagen synthesis, a hallmark of fibrosis, and this process can be reversed by PI3K inhibitors. nih.gov This implicates PI3Kβ as a potential therapeutic target for fibrotic conditions.

Metabolic Disorders: The PI3K pathway is central to metabolic regulation, particularly in response to insulin (B600854). nih.gov While PI3Kα is the principal isoform activated by the insulin receptor, PI3Kβ also plays a role. nih.gov In the context of certain cancers with PTEN loss, inhibition of PI3Kβ has been shown to have a broad impact on tumor metabolism, including suppressing the cholesterol biosynthesis pathway and reducing glucose uptake. aacrjournals.org These findings suggest that targeting PI3Kβ can exploit metabolic dependencies, a concept that may have relevance in non-cancer metabolic disorders.

| Pathophysiological Context | Role of PI3Kβ / Effect of Inhibition | Key Research Finding | Citations |

| Platelet Function | Essential for aggregation and thrombus formation. | Inhibition by TGX-221 blocks ADP-induced platelet aggregation and thromboxane A2 generation. | portlandpress.com, nih.gov |

| Cardiovascular Disease | Contributes to cardiac autophagy and remodeling post-myocardial infarction. | Plays distinct roles in cardiomyocytes and endothelial cells. | frontiersin.org |

| Fibrotic Diseases | Mediates fibroblast chemotaxis and collagen synthesis. | PI3Kβ is a downstream target of the pro-fibrotic molecule LPA. | nih.gov |

| Metabolic Disorders | Involved in cellular metabolism and glucose uptake. | Inhibition in PTEN-null models suppresses cholesterol biosynthesis and glycolysis. | aacrjournals.org |

Mechanisms of Resistance and Strategic Combination Approaches with Pi3kbeta in 1

Elucidation of Acquired Resistance Mechanisms

Acquired resistance to PI3Kβ inhibition is a multifaceted process involving genetic alterations, adaptive signaling pathway rewiring, and contributions from the tumor microenvironment. These mechanisms ultimately lead to the reactivation of the PI3K pathway or parallel survival pathways, thereby diminishing the inhibitor's effectiveness.

Prolonged exposure to PI3K inhibitors can lead to the selection and expansion of tumor cell clones harboring genetic alterations that confer resistance. While secondary mutations in the target protein are a common mechanism of resistance for many targeted therapies, studies on PI3Kα inhibitors have shown that acquired mutations in PIK3CA can alter the drug-binding pocket, leading to reduced inhibitor efficacy. nih.govascopost.com Similar mechanisms can be postulated for PI3Kβ inhibitors.

Beyond mutations in the direct target, genomic alterations in other components of the PI3K pathway are a major mode of resistance. nih.gov Research on PI3Kα inhibitors has identified that a significant percentage of patients acquire alterations within the PI3K pathway upon developing resistance. nih.gov These include loss-of-function alterations in the tumor suppressor PTEN and activating mutations in AKT1. nih.govnih.gov Loss of PTEN function, a negative regulator of the PI3K pathway, is a well-established mechanism that can diminish the therapeutic window of PI3Kβ inhibitors. nih.gov

Cancer cells exhibit remarkable plasticity, often rewiring their signaling networks to bypass therapeutic blockade. A predominant mechanism of adaptive resistance to PI3K pathway inhibition is the activation of feedback loops that reactivate the same pathway or engage parallel pro-survival signaling cascades. nih.govresearchgate.netnih.govresearchgate.net

AKT-mTORC1 Reactivation: The PI3K/AKT/mTOR pathway is regulated by intricate negative feedback loops. Inhibition of mTORC1 by drugs like rapamycin (B549165) can lead to a feedback activation of PI3K signaling, which limits their efficacy. nih.gov Conversely, while PI3Kβ inhibitors effectively suppress downstream signaling, this inhibition can be transient. nih.gov In some contexts, persistent mTOR complex 1 (mTORC1) signaling has been identified as a key resistance mechanism. ascopubs.org Furthermore, mTORC1 inhibition has been shown to activate the MAPK pathway through a PI3K-dependent feedback loop, providing another escape route for cancer cells. researchgate.net

The tumor microenvironment (TME) is increasingly recognized as a critical contributor to therapeutic resistance. nih.govnih.gov The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. Signaling from the TME can provide survival cues to cancer cells, mitigating the effects of targeted therapies.

The PI3K pathway itself is a central regulator of the tumor microenvironment. researchgate.net For instance, PI3Kγ and PI3Kδ isoforms, expressed in immune cells, play crucial roles in creating an immunosuppressive TME. nih.govaacrjournals.org While PI3Kβ is primarily implicated in tumor cell proliferation in PTEN-deficient cancers, crosstalk between cancer cells and the surrounding stroma can influence drug response. For example, stromal fibroblasts can contribute to cancer progression through dysregulation of the PI3K pathway. nih.gov Resistance to PI3K inhibitors may, in part, be mediated by the protective niche provided by the TME, which can activate parallel survival pathways in cancer cells.

Rational Design of Combination Therapies to Circumvent Resistance

Given the complex and redundant nature of cancer cell signaling and the emergence of resistance, combination therapies are a cornerstone of modern oncology. The rationale for combining PI3Kβ-IN-1 with other agents is to achieve synergistic antitumor activity, prevent or delay the onset of resistance, and overcome existing resistance mechanisms.

Combining targeted agents like PI3Kβ inhibitors with conventional chemotherapy is a well-established strategy. Chemotherapy induces DNA damage and cellular stress, and the PI3K/AKT pathway is a key survival pathway that can be hyperactivated in response to such stress, contributing to chemoresistance. researchgate.net

Preclinical studies with the PI3Kβ inhibitor AZD8186 have demonstrated synergistic effects when combined with taxanes like paclitaxel (B517696) and docetaxel (B913) in models of triple-negative breast cancer and prostate cancer. nih.govnih.govaacrjournals.org The combination of AZD8186 with paclitaxel or eribulin (B193375) resulted in enhanced growth inhibition and apoptosis in PTEN-deficient cancer cells. nih.govnih.gov Similarly, combining the pan-PI3K inhibitor BKM120 with the chemotherapy drug cabazitaxel (B1684091) showed synergistic effects in prostate cancer models. oncotarget.com These findings suggest that inhibiting the pro-survival signaling mediated by PI3Kβ can lower the threshold for chemotherapy-induced cell death.

| Combination Agent | Cancer Model | Observed Effect |

| Paclitaxel | Triple-Negative Breast Cancer | Synergistic growth inhibition and apoptosis nih.govnih.gov |

| Eribulin | Triple-Negative Breast Cancer | Synergistic growth inhibition nih.govoncotarget.com |

| Docetaxel | Prostate Cancer | Increased tumor control aacrjournals.org |

| Cabazitaxel | Prostate Cancer | Synergistic effect oncotarget.com |

Targeting multiple nodes within the PI3K pathway or hitting parallel signaling pathways simultaneously is a rational approach to overcome adaptive resistance.

RTK Inhibitors: Given that feedback activation of RTKs is a key resistance mechanism, combining PI3Kβ inhibitors with RTK inhibitors is a logical strategy. nih.govmdpi.com This approach aims to block both the primary oncogenic driver and the escape route, leading to a more sustained inhibition of pro-survival signaling. oncotarget.com

MEK Inhibitors: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways exhibit significant crosstalk. nih.govresearchgate.net Inhibition of one pathway can lead to the compensatory activation of the other. researchgate.netnih.gov Therefore, dual blockade of both pathways has shown promise. frontiersin.org Preclinical studies combining PI3Kβ-selective inhibitors with MEK inhibitors (like selumetinib) have demonstrated synergistic antitumor activity in melanoma models with concurrent PTEN deficiency and BRAF mutations. nih.gov The combination of the PI3K inhibitor buparlisib (B177719) and the MEK inhibitor binimetinib (B1684341) has also shown activity in ovarian cancer with RAS/RAF alterations. targetedonc.com

mTOR Inhibitors: Since both PI3K and mTOR are key components of the same linear pathway, dual inhibition can provide a more comprehensive vertical blockade. plos.org Combining a PI3Kβ inhibitor (AZD8186) with an mTOR inhibitor (vistusertib) has been shown to be highly effective in suppressing the growth of PTEN-null tumors both in vitro and in vivo. aacrjournals.orgnih.gov This combination prevents the recovery of AKT and S6 phosphorylation, leading to durable inhibition of cell proliferation. aacrjournals.org Dual PI3K/mTOR inhibitors have also been developed to achieve this effect in a single molecule. nih.gov

AR Inhibitors: In prostate cancer, there is a reciprocal feedback regulation between the PI3K pathway and the androgen receptor (AR) signaling pathway. nih.govnih.gov Inhibition of the PI3K pathway can lead to an increase in AR protein levels and transcriptional output, thereby limiting the inhibitor's efficacy. nih.gov Conversely, AR inhibition can activate PI3K signaling. This provides a strong rationale for combining PI3Kβ inhibitors with AR antagonists. Studies have shown strong synergy when treating AR-positive prostate cancer cells with a PI3K inhibitor in combination with an AR antagonist like MDV3100 (enzalutamide). oncotarget.comnih.gov The combination of the PI3Kβ/δ inhibitor AZD8186 with castration resulted in long-lasting tumor regression in preclinical models. nih.gov

| Combination Target | Rationale | Example Combination |

| RTK | Overcome feedback activation of RTKs | PI3Kβ inhibitor + EGFR/HER2/IGF-1R inhibitor nih.govoncotarget.com |

| MEK | Block compensatory activation of the MAPK pathway | SAR260301 (PI3Kβi) + Vemurafenib/Selumetinib (BRAFi/MEKi) nih.gov |

| mTOR | Achieve comprehensive vertical pathway blockade | AZD8186 (PI3Kβi) + Vistusertib (mTORi) aacrjournals.orgnih.gov |

| AR | Overcome reciprocal feedback between PI3K and AR pathways | PI3Kβ inhibitor + Enzalutamide/Castration oncotarget.comnih.gov |

Integration with Immunomodulatory and Immuno-oncology Approaches

The integration of phosphoinositide 3-kinase beta (PI3Kβ) inhibition with immunomodulatory and immuno-oncology strategies represents a promising frontier in cancer therapy. This approach is grounded in the understanding that the PI3K pathway not only drives tumor cell proliferation and survival but also plays a critical role in shaping the tumor microenvironment and modulating anti-tumor immunity. nih.govaacrjournals.orgfrontiersin.org Selective inhibition of the PI3Kβ isoform, in particular, has emerged as a key strategy to overcome resistance to immune checkpoint inhibitors (ICIs), especially in tumors characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). ascopubs.orgresearchgate.net While specific research on a compound designated "PI3Kbeta-IN-1" is not extensively documented in publicly available literature, a wealth of preclinical and clinical data on selective PI3Kβ inhibitors provides a strong rationale for their combination with immunotherapy.

Hyperactivation of the PI3K pathway, often through PTEN loss, is associated with an immunosuppressive tumor microenvironment and has been identified as a critical factor in resistance to ICIs. ascopubs.orgresearchgate.net Preclinical models have demonstrated that PTEN loss correlates with decreased T-cell infiltration and inferior outcomes with ICI therapy. ascopubs.org Selective inhibition of PI3Kβ can reverse this immunosuppressive phenotype, thereby sensitizing tumors to immunotherapies like anti-PD-1 antibodies. ascopubs.orgoncotarget.comnih.gov

Mechanistically, PI3Kβ inhibition in PTEN-deficient tumors has been shown to increase the infiltration of CD4+ and CD8+ T-cells into the tumor. ascopubs.orgunifi.it This effect is considered superior to that of pan-PI3K inhibitors, which can have broader immunosuppressive effects. ascopubs.orgunifi.it By targeting PI3Kβ, it is possible to modulate the tumor microenvironment to be more favorable for an anti-tumor immune response without significantly impairing T-cell function. researchgate.net

Preclinical Research Findings

Preclinical studies have provided robust evidence supporting the synergy between selective PI3Kβ inhibitors and immuno-oncology agents. These studies have primarily focused on PTEN-deficient cancer models, where the dependence on the PI3Kβ isoform is most pronounced. oncotarget.com

For instance, the selective PI3Kβ inhibitor GSK2636771 was shown in preclinical melanoma models with PTEN loss to be superior to pan-PI3K inhibitors. ascopubs.orgasco.org Its administration significantly increased the activity of ICIs and the number of infiltrating CD4+ and CD8+ T cells. ascopubs.org Another selective PI3Kβ/δ inhibitor, AZD8186, demonstrated significant enhancement of anti-PD1 antibody antitumor efficacy in a PTEN-deficient murine melanoma model, leading to tumor regression. oncotarget.comoncotarget.com Notably, this synergistic effect was not observed in a PTEN-wild-type model, highlighting the biomarker-driven potential of this combination. oncotarget.comnih.gov

The following table summarizes key preclinical findings for the combination of selective PI3Kβ inhibitors with immunotherapy.

| PI3Kβ Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| GSK2636771 | Anti-PD-1 | PTEN-null Melanoma | Increased intratumoral T-cell infiltration; Improved efficacy of anti-PD-1 therapy. | ascopubs.orgresearchgate.net |

| AZD8186 | Anti-PD-1 | PTEN-deficient BP Murine Melanoma | Produced strong synergistic antitumor efficacy, resulting in tumor regression. | oncotarget.comnih.gov |

| AZD8186 | Anti-PD-1 | PTEN-wild-type CT26 Colon Carcinoma | No increased antitumor efficacy observed. | oncotarget.comnih.gov |

Clinical Trial Developments

The promising results from preclinical studies have led to the initiation of clinical trials investigating the combination of selective PI3Kβ inhibitors with immune checkpoint blockade. These trials have primarily enrolled patients with advanced solid tumors characterized by PTEN loss who have developed resistance to prior therapies, including ICIs.

A key example is the Phase I/II study of GSK2636771 in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with PD-1 refractory metastatic melanoma and PTEN loss (NCT03131908). ascopubs.orgasco.org This study and others have also explored this combination in other PTEN-deficient cancers, such as metastatic castration-resistant prostate cancer (mCRPC). ascopubs.orgresearchgate.net

Initial results from these trials suggest that the combination of GSK2636771 and pembrolizumab has an acceptable safety profile and shows signs of promising preliminary antitumor activity in heavily pretreated patient populations. ascopubs.orgresearchgate.net In a cohort of patients with mCRPC and PTEN loss, the combination led to durable responses and partial responses in some patients. ascopubs.org While objective responses in the melanoma cohort were limited, some patients experienced prolonged clinical benefit. researchgate.net These findings underscore the potential of PI3Kβ inhibition to reverse resistance to immunotherapy in a targeted patient population.

The table below provides an overview of a notable clinical trial in this area.

| Trial Identifier | PI3Kβ Inhibitor | Combination Agent | Patient Population | Key Reported Outcomes | Reference |

|---|---|---|---|---|---|

| NCT01458067 / NCT03131908 | GSK2636771 | Pembrolizumab (Anti-PD-1) | Advanced solid tumors (including melanoma and mCRPC) with PTEN loss, refractory to PD-1 inhibitors. | Acceptable safety and tolerability; Promising preliminary antitumor activity and durable responses in mCRPC; Prolonged clinical benefit in some melanoma patients. | ascopubs.orgresearchgate.netascopubs.orgresearchgate.netresearchgate.net |

Structure Activity Relationships Sar and Ligand Design Principles for Pi3kbeta in 1 Analogs

Identification of Pharmacophoric Features Essential for PI3Kbeta Inhibition

The development of PI3Kbeta-IN-1 and its analogs identified several key pharmacophoric features crucial for potent and selective inhibition of PI3Kβ. The rational design process was based on a 4-(1H-benzo[d]imidazol-1-yl)quinoline scaffold. nih.gov

The essential pharmacophoric elements identified are:

A Hinge-Binding Motif: A critical component for achieving high potency is a group capable of forming a hydrogen bond with the hinge region residue Val882 of the PI3Kβ enzyme. Substituted pyridines were identified as particularly effective hinge binders. nih.gov

A Quinoline (B57606) Core: This bicyclic aromatic system serves as the central scaffold, correctly positioning the other pharmacophoric elements within the ATP binding site. nih.gov

Atropisomeric Conformation: The molecule exhibits atropisomerism, meaning it has stereoisomers arising from restricted rotation around a single bond. The (P)-atropisomer was found to be the more potent and selective form, highlighting the importance of a specific three-dimensional conformation for optimal interaction with the target. nih.gov

Rational Chemical Modification Strategies for Enhanced Potency and Selectivity

Systematic chemical modifications were undertaken to optimize the initial lead compound. The primary focus was on the hinge-binding pyridine (B92270) ring and the quinoline scaffold to enhance potency for PI3Kβ and selectivity over PI3Kα, γ, and δ isoforms. nih.gov

A key breakthrough was the discovery that introducing specific substituents on the pyridine hinge binder could dramatically improve selectivity against the highly homologous PI3Kδ isoform. The initial lead compound with an unsubstituted pyridine hinge binder showed only 4-fold selectivity for PI3Kβ over PI3Kδ. Through rational modifications, this selectivity was significantly enhanced. nih.gov

The SAR exploration led to the discovery of this compound ((P)-14), which incorporates a 2-amino-3-fluoropyridine (B1272040) as the hinge-binding motif. This specific substitution pattern proved optimal for achieving both high potency and exceptional selectivity. nih.gov

Table 1: Structure-Activity Relationship of Hinge Binder Modifications

This table showcases the biochemical potency (IC50) and selectivity of various analogs based on modifications to the hinge-binding pyridine ring.

| Compound | Hinge Binder | PI3Kβ IC50 (nM) | PI3Kα/β Selectivity (fold) | PI3Kδ/β Selectivity (fold) | PI3Kγ/β Selectivity (fold) |

| 5 | 2-aminopyridine | 1.8 | >1400 | 12 | 148 |

| 8 | 2-amino-5-fluoropyridine | 1.4 | >1800 | 114 | 164 |

| 13 | 2-amino-3-fluoropyridine | 2.0 | >1200 | 255 | 150 |

| (P)-14 (this compound) | 2-amino-3-fluoropyridine | 2.0 | >1200 | 255 | 150 |

Source: Data adapted from Perreault et al., ACS Med Chem Lett. 2020. nih.gov

Table 2: Biochemical Potency of this compound ((P)-14)

This table details the inhibitory concentration (IC50) of this compound against the four class I PI3K isoforms.

| Isoform | This compound ((P)-14) IC50 (nM) |

| PI3Kα | >2500 |

| PI3Kβ | 2.0 |

| PI3Kδ | 510 |

| PI3Kγ | 300 |

Source: Data adapted from Perreault et al., ACS Med Chem Lett. 2020. nih.gov

Structural Biology Insights into this compound Binding

The high potency and selectivity of this compound are underpinned by its specific binding interactions within the ATP-binding pocket of the PI3Kβ enzyme, as elucidated through structural biology and computational modeling techniques. nih.gov

While the primary publication for this compound ((P)-14) does not report a novel co-crystal structure, the rational design process was heavily guided by existing X-ray crystal structures of PI3K isoforms. nih.gov Structural information from publicly available PDB entries, such as the crystal structure of p110β (PDB ID: 2Y3A), provides the foundational understanding of the architecture of the ATP binding site. nih.gov This structural knowledge allows for the building of accurate homology models and informs structure-based drug design efforts, enabling the precise placement of pharmacophoric features to interact with key residues. nih.govnih.gov The design of this compound relied on such structural templates to model the binding hypothesis and rationalize the observed SAR. nih.gov

Computational modeling was a cornerstone of the rational design strategy for this compound. nih.gov Docking studies using homology models of PI3Kβ were employed to visualize and predict the binding modes of the designed inhibitors. nih.govnih.gov

Modeling of this compound in the PI3Kβ binding site revealed key interactions that explain its high affinity and selectivity:

Hinge Interaction: The 2-amino group of the pyridine ring forms a crucial hydrogen bond with the backbone nitrogen of Val882 in the hinge region. nih.gov

Selectivity Pockets: The 4-(1H-benzo[d]imidazol-1-yl)quinoline core extends towards the affinity and selectivity pockets of the enzyme. The specific shape and electrostatic properties of the atropisomeric inhibitor allow it to fit optimally within the pocket of the β-isoform while creating unfavorable interactions or failing to capture key interactions in other isoforms, particularly PI3Kδ. The difference in a key residue (Lys808 in PI3Kβ vs. Arg770 in PI3Kα) is often exploited for achieving α/β selectivity. nih.govnih.gov

Atropisomerism and Conformation: Molecular modeling confirmed that the restricted rotation between the quinoline core and the benzimidazole (B57391) ring leads to stable atropisomers. The (P)-isomer, this compound, adopts a conformation that presents the hinge-binding motif and other features in a spatially optimal arrangement for binding to PI3Kβ, whereas the (M)-isomer would have a significantly different and less favorable binding pose. nih.gov

These computational insights, validated by the empirical SAR data, guided the iterative optimization process that culminated in the identification of this compound as a potent and highly selective inhibitor of PI3Kβ. nih.gov

Advanced Methodologies and Future Research Directions for Pi3kbeta in 1 Studies

Application of High-Throughput and High-Content Screening Methodologies